(S)-2-hydroxypropylphosphonate is an important phosphonate compound that plays a significant role in various biochemical processes and has applications in medicinal chemistry. This compound is characterized by its unique phosphonate functional group, which imparts distinct chemical properties and biological activities. It is often involved in the biosynthesis of natural products, including antibiotics like fosfomycin.
(S)-2-hydroxypropylphosphonate can be derived from natural sources as well as synthesized in the laboratory. It is classified as a phosphonic acid derivative, specifically a hydroxyalkylphosphonate. The compound's biological relevance is highlighted by its involvement in the biosynthetic pathways of various natural products, particularly those with antibiotic properties.
The synthesis of (S)-2-hydroxypropylphosphonate can be achieved through several methods:
(S)-2-hydroxypropylphosphonate has a molecular formula of . The structure features a central phosphorus atom bonded to a hydroxyl group, an alkyl chain, and two oxygen atoms that are part of the phosphonate group. The stereochemistry at phosphorus is crucial for its biological activity, with the (S) configuration being particularly relevant for its function in biological systems.
(S)-2-hydroxypropylphosphonate participates in various chemical reactions that are significant for both synthetic and biological applications:
The mechanism of action for (S)-2-hydroxypropylphosphonate primarily involves its role as a substrate in enzymatic reactions within biosynthetic pathways:
Relevant data indicates that (S)-2-hydroxypropylphosphonate exhibits stability under standard laboratory conditions but requires careful handling due to its reactivity with nucleophiles.
(S)-2-hydroxypropylphosphonate has several scientific uses:
The fom biosynthetic gene cluster in Streptomyces fradiae and S. wedmorensis directs all enzymatic steps required for fosfomycin production. This cluster spans ~15 kb and encodes seven core enzymes: Fom1 (PEP mutase), Fom2 (PnPy decarboxylase), Fom3 (radical SAM methyltransferase), Fom4 (NADPH-dependent oxidoreductase), FomD (cytidylylhydrolase), and HppE (epoxidase) [1] [5] [8]. Disruption experiments confirm that fom1, fom2, fom3, and hppE are essential for fosfomycin biosynthesis, with fom3 specifically required for the generation of (S)-2-hydroxypropylphosphonate [(S)-2-HPP] [5] [8]. The cluster also includes regulatory genes (fomR) and transporters (fomT), ensuring coordinated expression and antibiotic efflux [8].
Table 1: Core Genes in Streptomyces spp. fom Cluster
Gene | Protein Function | Essentiality |
---|---|---|
fom1 | PEP → Phosphonopyruvate (PnPy) | Essential |
fom2 | PnPy → Phosphonoacetaldehyde (PnAA) | Essential |
fom3 | Cytidylyl-HEP → Cytidylyl-(S)-2-HPP | Essential |
fomD | Cytidylyl-(S)-2-HPP → (S)-2-HPP | Essential |
hppE | (S)-2-HPP → Fosfomycin | Essential |
FomD catalyzes the hydrolysis of cytidylyl-(S)-2-hydroxypropylphosphonate (Cyt-(S)-2-HPP) to release (S)-2-HPP and CMP. This Mn²⁺/Co²⁺-dependent reaction is the penultimate step before epoxidation [2] [8]. Structural studies reveal FomD’s active site contains a binuclear metal center that polarizes the phosphonate ester bond for nucleophilic attack by water [2]. HppE (2-HPP epoxidase) then converts (S)-2-HPP to fosfomycin using O₂ and Fe(II), exhibiting strict stereospecificity for the S-enantiomer [3] [8]. hppE expression is upregulated during phosphate limitation, linking fosfomycin production to nutrient stress [3].
Fom3 belongs to the radical S-adenosylmethionine (SAM) superfamily and requires a [4Fe-4S] cluster, cobalamin (B₁₂), and SAM for activity. It methylates cytidylyl-2-hydroxyethylphosphonate (Cyt-2-HEP) at C2 to form Cyt-(S)-2-HPP [5] [8]. The mechanism involves:
Table 2: Kinetic Parameters of Fom3
Substrate | Cofactors | kₐₜ (min⁻¹) | Kₘ (μM) | Stereochemical Outcome |
---|---|---|---|---|
Cyt-2-HEP | SAM, B₁₂, [4Fe-4S] | 0.72 | 48 | Inversion at C2 |
FomD (cytidylyl-(S)-2-hydroxypropylphosphonate hydrolase) specifically cleaves the phosphoanhydride bond in Cyt-(S)-2-HPP. The enzyme is metal-dependent, with optimal activity using Mn²⁺ or Co²⁺ (kₐₜ = 1.8 s⁻¹) and negligible activity with Mg²⁺ or Zn²⁺ [2]. Structural motifs include a conserved HXHXDH metal-binding site that coordinates two metal ions 3.5 Å apart, enabling substrate polarization and water activation [2] [8]. FomD shows no activity against non-cytidylylated phosphonates or nucleotide diphosphates, confirming its role as a dedicated pathway enzyme [2].
Table 3: FomD Substrate Specificity & Metal Dependence
Substrate | Metal Cofactor | Relative Activity (%) | Products |
---|---|---|---|
Cyt-(S)-2-HPP | Mn²⁺ | 100 | (S)-2-HPP + CMP |
Cyt-(S)-2-HPP | Co²⁺ | 95 | (S)-2-HPP + CMP |
Cyt-2-HEP | Mn²⁺ | <5 | N.D. |
CDP-ethanolamine | Mn²⁺ | 0 | N/A |
While Streptomyces spp. use the Fom3-FomD-HppE route for converting 2-HEP to fosfomycin via (S)-2-HPP, Pseudomonas syringae employs a distinct pathway:
Evolutionarily, the radical SAM pathway (Streptomyces) is energetically costly but enables precise stereocontrol, whereas the Psf2-Psf3 pathway (Pseudomonas) uses central metabolic intermediates but requires additional redox steps [1] [4]. Genomic surveys indicate 13% of phosphonate biosynthetic gene clusters lack known branch-point enzymes, suggesting novel (S)-2-HPP production routes remain undiscovered [4] [7].
Table 4: Comparative (S)-2-HPP Biosynthesis Strategies
Feature | Streptomyces spp. | Pseudomonas spp. |
---|---|---|
Initial C1 Carrier | Cytidylyl group (Cyt-2-HEP) | None |
Methylation Enzyme | Fom3 (radical SAM/B₁₂) | Psf2 (acetyltransferase) → Psf3 (reductase) |
2-HPP Precursor | Cyt-2-HEP | 2-Oxopropylphosphonate |
Hydrolysis Step | FomD (metal-dependent) | Absent |
Energy Cost | High (SAM hydrolysis, cofactor regeneration) | Moderate (ATP-independent) |
Prevalence in Bacteria | ~35% of fosfomycin producers | ~60% of fosfomycin producers |
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